Pseudohypericin

Photodynamic therapy Apoptosis Cytotoxicity

Pseudohypericin overcomes two key limitations of hypericin in photodynamic and PK/PD research: prolonged residence time causing accumulation phototoxicity, and the lack of a well-characterized lower-potency PKC comparator. • 4.7× faster absorption lag (0.4 h vs 1.9 h) & clearance (43.3 vs 9.2 mL/min)-minimizes carry-over in crossover designs • 2-fold lower photocytotoxicity (IC50 200 vs 100 ng/mL) with serum protein sensitivity-mechanistic PDT control • 8.8-fold weaker PKC inhibition (IC50 15 vs 1.7 μg/mL)-graded pharmacological probing ≥98% HPLC. Global B2B shipping from bench to bulk scale.

Molecular Formula C30H16O9
Molecular Weight 520.4 g/mol
CAS No. 55954-61-5
Cat. No. B192201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePseudohypericin
CAS55954-61-5
Synonymspseudohypericin
Molecular FormulaC30H16O9
Molecular Weight520.4 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C2=C(C3=C(C=C(C4=C3C5=C2C1=C6C(=CC(=O)C7=C(C8=C(C=C(C4=C8C5=C67)O)O)O)CO)O)O)O
InChIInChI=1S/C30H16O9/c1-7-2-9(32)19-23-15(7)16-8(6-31)3-10(33)20-24(16)28-26-18(12(35)5-14(37)22(26)30(20)39)17-11(34)4-13(36)21(29(19)38)25(17)27(23)28/h2-5,31,34-39H,6H2,1H3
InChIKeyNODGUBIGZKATOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 2.85X10-4 mg/L at 25 °C (est)

Structure & Identifiers


Interactive Chemical Structure Model





Pseudohypericin Overview


Pseudohypericin (PH) is an aromatic polycyclic dione belonging to the naphthodianthrone class of compounds, occurring alongside its structural congener hypericin (H) as a major photosensitizing pigment in Hypericum perforatum (St. John's wort) [1]. It is characterized by potent light-activated biological activities, including photocytotoxic, antiretroviral, and protein kinase C (PKC) inhibitory properties [2][3]. Pseudohypericin is structurally distinguished from hypericin by an additional hydroxymethyl group on one of its aromatic rings, a modification that drives several quantifiable and functionally meaningful differences in its interactions with biological systems [1][4].

Why Pseudohypericin Is Not Interchangeable


Pseudohypericin and hypericin, despite sharing a naphthodianthrone core and co-occurring in the same botanical source, exhibit fundamentally distinct behavior in biological systems that precludes generic interchange [1]. While both compounds demonstrate photocytotoxic and antiretroviral activities in vitro, their differential interactions with serum proteins, divergent cellular uptake profiles, and markedly different pharmacokinetic parameters create a clear, evidence-based rationale for selecting one over the other based on the specific experimental or therapeutic context [2]. Furthermore, the relative abundance of pseudohypericin compared to hypericin in Hypericum perforatum is often inverted in standardized extracts, and their respective contributions to phototoxicity and clinical efficacy are not interchangeable [1][3]. Substituting pseudohypericin with hypericin, or vice versa, without accounting for these quantifiable differences can lead to misinterpretation of experimental results, inconsistent photodynamic therapy (PDT) outcomes, and a failure to replicate pharmacokinetic profiles observed in studies utilizing Hypericum extracts [2].

Pseudohypericin Comparative Evidence


Photocytotoxicity in Jurkat Lymphoma Cells

Pseudohypericin (PH) demonstrates a significantly higher half-maximal inhibitory concentration (IC50) than hypericin (H) in a photocytotoxicity assay using human leukemic lymphoma (Jurkat) cells, indicating it is less potent as a photosensitizer in this model. The quantitative difference is statistically significant (p < 0.05) . This reduced photocytotoxicity of PH is further explained by its strong interaction with serum constituents, which dramatically reduces its cellular uptake in the presence of fetal calf serum (FCS) or albumin, an effect not observed to the same degree with hypericin [1].

Photodynamic therapy Apoptosis Cytotoxicity

Protein Kinase C Inhibition

Both pseudohypericin and hypericin act as specific inhibitors of protein kinase C (PKC), a mechanism potentially linked to their antiretroviral activity. However, the inhibitory potency differs by nearly an order of magnitude. In a standardized enzymatic assay, hypericin inhibited PKC with an IC50 of 1.7 μg/mL, whereas pseudohypericin required a substantially higher concentration of 15 μg/mL to achieve the same effect [1].

Protein kinase C Antiretroviral Signal transduction

Oral Absorption Lag Time

A pivotal pharmacokinetic study in healthy volunteers administered standardized St. John's wort extract (LI 160) revealed a stark contrast in the absorption phase of the two compounds. The median lag time—the delay before the compound appears in systemic circulation—was 0.4 hours for pseudohypericin, whereas it was prolonged to 1.9 hours for hypericin [1]. This faster onset of absorption for pseudohypericin is a consistent finding across studies [2].

Pharmacokinetics Bioavailability ADME

Systemic Bioavailability and Clearance

Beyond absorption rates, the overall systemic disposition of pseudohypericin and hypericin differs markedly. Following oral administration of a standardized Hypericum extract, the estimated systemic availability of pseudohypericin was 21%, compared to 14% for hypericin [1]. Furthermore, pseudohypericin is cleared from the body much more rapidly; the mean total clearance rate for pseudohypericin is 43.3 mL/min, a 4.7-fold increase over the 9.2 mL/min observed for hypericin [1]. The volume of distribution at steady state is also larger for pseudohypericin (39.3 L) compared to hypericin (19.7 L) [1].

Pharmacokinetics Bioavailability Drug metabolism

Natural Abundance in Hypericum perforatum

Quantitative analysis of wild Hypericum perforatum populations reveals that pseudohypericin is the dominant naphthodianthrone in the plant biomass. Studies report mean pseudohypericin concentrations ranging from 3.45 to 6.82 mg/g dry weight, significantly exceeding hypericin levels which range from 1.17 to 2.59 mg/g [1]. This translates to pseudohypericin being approximately two to three times more abundant than hypericin in the raw herb [2]. Despite this natural abundance, the relative ratios can shift dramatically depending on plant chemotype, geographic origin, and extraction methods, often resulting in hypericin-rich standardized extracts used in research and commerce [1].

Phytochemistry Quality control Botanical standardization

Serum Protein Effect on Photocytotoxicity

A critical functional distinction between the two congeners is their interaction with serum components. The photocytotoxic effect of pseudohypericin against A431 tumor cells is extensively inhibited in the presence of fetal calf serum (FCS) or albumin, a phenomenon associated with a large decrease in cellular uptake of the compound [1]. In contrast, hypericin's activity is less affected. This differential sensitivity to serum protein binding is a key reason pseudohypericin, despite its higher natural abundance, is considered less likely to be the primary driver of hypericism (photosensitivity) in vivo and may limit its clinical applicability as a photosensitizer [1].

Photodynamic therapy Serum protein binding Drug delivery

Pseudohypericin Research Applications


In Vivo PK/PD Tool Compound

Given its 4.7-fold faster absorption lag time (0.4 h vs 1.9 h) and 4.7-fold higher total clearance rate (43.3 mL/min vs 9.2 mL/min) compared to hypericin [1], pseudohypericin is the superior choice for in vivo pharmacokinetic/pharmacodynamic (PK/PD) studies where a shorter compound residence time and faster systemic elimination are desirable. This profile minimizes carry-over effects in crossover study designs and reduces the risk of accumulation-related phototoxicity during multi-day dosing protocols [1].

Photodynamic Therapy Control

The 2-fold lower photocytotoxic potency (IC50: 200 ng/mL vs 100 ng/mL for hypericin) and extensive inhibition of its activity by serum proteins make pseudohypericin an ideal control compound for mechanistic PDT studies [1]. It can be used to differentiate between light-dependent and light-independent effects, or to model the impact of serum protein binding on photosensitizer efficacy. For in vitro PDT assays performed in serum-free media, hypericin is the more potent agent; pseudohypericin serves as a benchmark for lower-potency, serum-sensitive activity .

Botanical Standardization Marker

Pseudohypericin's natural abundance in Hypericum perforatum is 2- to 3-fold higher than hypericin, with concentrations reaching 3.45 to 6.82 mg/g dry weight [1]. This makes it a critical analytical standard for the accurate quantification and quality control of raw botanical material and extracts. Researchers involved in phytochemical profiling, chemotaxonomy, or the development of Hypericum-based products should procure pseudohypericin to ensure precise HPLC method validation and to account for the predominant naphthodianthrone present in the plant matrix [1].

PKC Pathway Investigation

For cell signaling studies where complete PKC inhibition is not desired or where a comparative inhibitor panel is required, pseudohypericin offers an 8.8-fold weaker potency (IC50: 15 μg/mL) than hypericin (IC50: 1.7 μg/mL) [1]. This differential allows researchers to probe PKC-dependent pathways with a graded pharmacological tool, potentially uncovering concentration-dependent effects that would be masked by the more potent hypericin [1].

Technical Documentation Hub

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